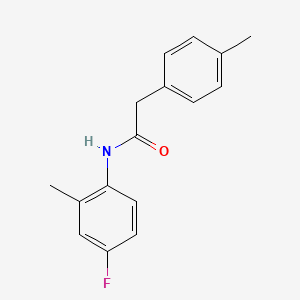![molecular formula C17H24N4O B5290999 (2R)-2-amino-N,4-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]pentanamide](/img/structure/B5290999.png)
(2R)-2-amino-N,4-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-N,4-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]pentanamide, also known as MK-677, is a selective androgen receptor modulator (SARM) that has been extensively studied for its potential therapeutic benefits. It is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 is currently being researched for its potential use in treating various conditions, including growth hormone deficiency, muscle wasting, and osteoporosis.
作用機序
(2R)-2-amino-N,4-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]pentanamide works by stimulating the release of GH and IGF-1 in the body. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to an increase in GH secretion, which in turn stimulates the liver to produce IGF-1. The increase in GH and IGF-1 levels can have a variety of beneficial effects on the body, including increased muscle mass, improved bone density, and increased energy levels.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. For example, one study found that this compound increased lean body mass and decreased body fat in elderly subjects. Another study found that this compound improved bone density in elderly women. In addition, this compound has been shown to increase appetite and improve sleep quality in some subjects.
実験室実験の利点と制限
(2R)-2-amino-N,4-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]pentanamide has several advantages for use in lab experiments. It is a non-peptide compound, which makes it easier to synthesize and handle than peptide compounds. In addition, it has a long half-life, which means that it can be administered less frequently than some other compounds. However, there are also some limitations to the use of this compound in lab experiments. For example, it can be difficult to control the dose and timing of administration, which can affect the results of experiments.
将来の方向性
There are several potential future directions for research on (2R)-2-amino-N,4-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]pentanamide. One area of interest is its potential use in treating muscle wasting and cachexia in cancer patients. Another area of interest is its potential use in improving bone density in patients with osteoporosis. In addition, further research is needed to fully understand the mechanism of action of this compound and to investigate its potential use in other conditions, such as growth hormone deficiency.
合成法
The synthesis of (2R)-2-amino-N,4-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]pentanamide involves several steps, including the condensation of 4-bromobenzyl cyanide with 2-amino-2-methyl-1-propanol to form the intermediate 2-amino-2-methyl-1-(4-bromobenzyl)propan-1-ol. This intermediate is then reacted with 4-methyl-2-(phenylamino)pyrazole-3-carboxylic acid to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
科学的研究の応用
(2R)-2-amino-N,4-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]pentanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase GH and IGF-1 levels in the body, which can have a variety of beneficial effects. For example, this compound has been shown to increase lean body mass and improve bone density in elderly subjects. It has also been studied for its potential use in treating muscle wasting and cachexia in cancer patients.
特性
IUPAC Name |
(2R)-2-amino-N,4-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-12(2)9-15(18)17(22)21(3)11-14-10-19-20-16(14)13-7-5-4-6-8-13/h4-8,10,12,15H,9,11,18H2,1-3H3,(H,19,20)/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYMQGUYKPKCRB-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)CC1=C(NN=C1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N(C)CC1=C(NN=C1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290918.png)




![1-[(benzylamino)sulfonyl]piperidine-2-carboxamide](/img/structure/B5290958.png)
![3-(3,4-difluorophenyl)-5-(2-methoxy-2-methylpropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5290970.png)
![5-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5290973.png)

![2-(5-fluoro-2-methylphenyl)-N-[2-(1-oxophthalazin-2(1H)-yl)ethyl]acetamide](/img/structure/B5290988.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5290989.png)
![4-bromo-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B5290990.png)
![N-(4-bromophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5290992.png)
![N'-[(4-butoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5290994.png)
